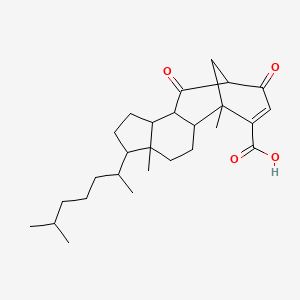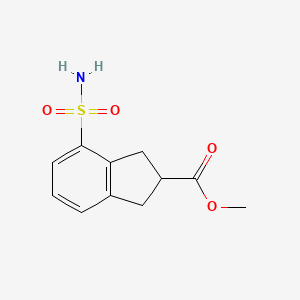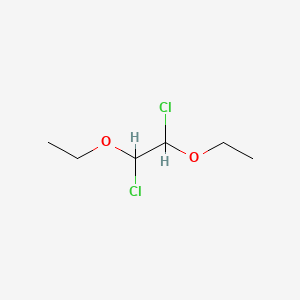![molecular formula C27H63NO3Si3 B13959408 2,2,9,9-Tetramethyl-7-tetradecyl-6-[(trimethylsilyl)oxy]-3,8-dioxa-2,9-disiladecan-5-amine CAS No. 55517-84-5](/img/structure/B13959408.png)
2,2,9,9-Tetramethyl-7-tetradecyl-6-[(trimethylsilyl)oxy]-3,8-dioxa-2,9-disiladecan-5-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2,9,9-Tetramethyl-7-tetradecyl-6-[(trimethylsilyl)oxy]-3,8-dioxa-2,9-disiladecan-5-amine is a complex organosilicon compound with the molecular formula C27H63NO3Si3 . This compound is characterized by its unique structure, which includes multiple silicon atoms and a variety of functional groups, making it a subject of interest in various fields of scientific research.
准备方法
The synthesis of 2,2,9,9-Tetramethyl-7-tetradecyl-6-[(trimethylsilyl)oxy]-3,8-dioxa-2,9-disiladecan-5-amine involves multiple steps, typically starting with the preparation of the core silicon-containing structure. The reaction conditions often require the use of specific catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
化学反应分析
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of simpler silicon-containing compounds.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. .
科学研究应用
2,2,9,9-Tetramethyl-7-tetradecyl-6-[(trimethylsilyl)oxy]-3,8-dioxa-2,9-disiladecan-5-amine has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds.
Biology: Its unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of advanced materials with specific properties, such as high thermal stability and resistance to oxidation
作用机制
The mechanism by which this compound exerts its effects involves interactions with molecular targets through its silicon-containing functional groups. These interactions can influence various biochemical pathways, leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
相似化合物的比较
Compared to other similar organosilicon compounds, 2,2,9,9-Tetramethyl-7-tetradecyl-6-[(trimethylsilyl)oxy]-3,8-dioxa-2,9-disiladecan-5-amine stands out due to its unique combination of functional groups and structural features. Similar compounds include:
- 2,2,9,9-Tetramethyl-7-tetradecyl-3,8-dioxa-2,9-disiladecan-5-amine
- 2,2,9,9-Tetramethyl-6-[(trimethylsilyl)oxy]-3,8-dioxa-2,9-disiladecan-5-amine These compounds share some structural similarities but differ in the presence and arrangement of functional groups, leading to variations in their chemical and physical properties .
属性
CAS 编号 |
55517-84-5 |
|---|---|
分子式 |
C27H63NO3Si3 |
分子量 |
534.0 g/mol |
IUPAC 名称 |
1,3,4-tris(trimethylsilyloxy)octadecan-2-amine |
InChI |
InChI=1S/C27H63NO3Si3/c1-11-12-13-14-15-16-17-18-19-20-21-22-23-26(30-33(5,6)7)27(31-34(8,9)10)25(28)24-29-32(2,3)4/h25-27H,11-24,28H2,1-10H3 |
InChI 键 |
YGJCHGIJMHIICG-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCC(C(C(CO[Si](C)(C)C)N)O[Si](C)(C)C)O[Si](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Cyclopropyl-2-trifluoromethyl-3H-imidazo[4,5-b]pyridine](/img/structure/B13959339.png)
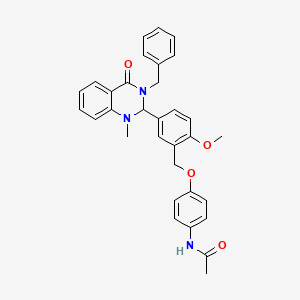

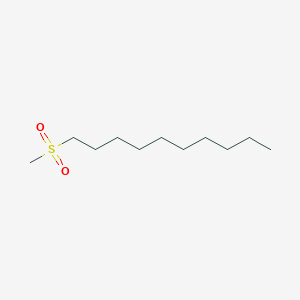
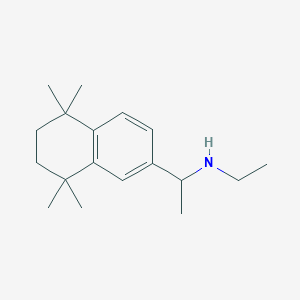
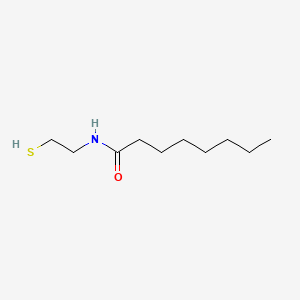

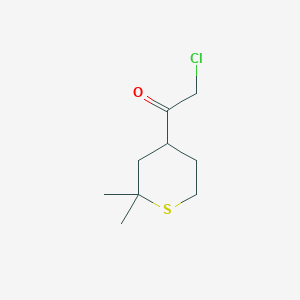

![8H-pyrimido[4,5-c]azepine](/img/structure/B13959415.png)
